molecular formula C21H31F3O2 B13408705 4-Trifluoromethylbenzoic acid, 4-tridecyl ester

4-Trifluoromethylbenzoic acid, 4-tridecyl ester

Cat. No.: B13408705
M. Wt: 372.5 g/mol
InChI Key: IFPVFJNYTRPOFB-UHFFFAOYSA-N
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Description

4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid is a chemical compound with the molecular formula C21H30F4O2. It is an ester derivative of 4-(Trifluoromethyl)benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tridecyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid typically involves the esterification of 4-(Trifluoromethyl)benzoic acid with tridecyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of 4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid is unique due to its specific ester linkage and the presence of a long tridecyl chain, which can influence its physical and chemical properties. The trifluoromethyl group also imparts distinct electronic and steric effects, making this compound valuable for various applications .

Properties

Molecular Formula

C21H31F3O2

Molecular Weight

372.5 g/mol

IUPAC Name

tridecan-4-yl 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C21H31F3O2/c1-3-5-6-7-8-9-10-12-19(11-4-2)26-20(25)17-13-15-18(16-14-17)21(22,23)24/h13-16,19H,3-12H2,1-2H3

InChI Key

IFPVFJNYTRPOFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCC)OC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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